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Compound of Interest

Compound Name:
2,3-Dihydrobenzofuran-5-

Carboxylic Acid

Cat. No.: B1298115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of

molecular structures is paramount. 2,3-Dihydrobenzofuran derivatives are prevalent scaffolds

in medicinal chemistry, valued for their diverse biological activities. This guide provides a

comparative spectroscopic analysis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid and two of

its structural isomers, 2,3-Dihydrobenzofuran-2-Carboxylic Acid and 2,3-Dihydrobenzofuran-7-

Carboxylic Acid. By presenting predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, this document aims to facilitate the identification and

differentiation of these closely related compounds.

Predicted Spectroscopic Data: A Comparative
Overview
The following tables summarize the predicted spectroscopic data for the three isomers. These

predictions are based on established principles of spectroscopy and data from related

compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
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Proton Assignment

2,3-

Dihydrobenzofuran-

5-Carboxylic Acid

2,3-

Dihydrobenzofuran-

2-Carboxylic Acid

2,3-

Dihydrobenzofuran-

7-Carboxylic Acid

-COOH ~12.5 (s, 1H) ~11.0 (s, 1H) ~12.8 (s, 1H)

Aromatic H

H4: ~7.9 (d, 1H)H6:

~7.8 (dd, 1H)H7: ~6.8

(d, 1H)

H4, H5, H6, H7: ~6.8-

7.2 (m, 4H)

H4: ~7.6 (d, 1H)H5:

~6.9 (t, 1H)H6: ~7.4

(d, 1H)

Dihydrofuran H
H2: ~4.6 (t, 2H)H3:

~3.2 (t, 2H)

H2: ~5.1 (dd, 1H)H3:

~3.4 (m, 2H)

H2: ~4.7 (t, 2H)H3:

~3.3 (t, 2H)

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Assignment

2,3-

Dihydrobenzofuran-

5-Carboxylic Acid

2,3-

Dihydrobenzofuran-

2-Carboxylic Acid

2,3-

Dihydrobenzofuran-

7-Carboxylic Acid

-COOH ~170 ~175 ~168

Aromatic C

(quaternary)

C3a: ~128C5:

~125C7a: ~162
C3a: ~127C7a: ~159

C3a: ~122C7:

~129C7a: ~160

Aromatic CH
C4: ~129C6: ~126C7:

~109

C4: ~128C5: ~121C6:

~125C7: ~109

C4: ~128C5: ~118C6:

~125

Dihydrofuran C C2: ~71C3: ~29 C2: ~78C3: ~30 C2: ~72C3: ~28

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
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Vibrational Mode

2,3-

Dihydrobenzofuran-

5-Carboxylic Acid

2,3-

Dihydrobenzofuran-

2-Carboxylic Acid

2,3-

Dihydrobenzofuran-

7-Carboxylic Acid

O-H stretch

(Carboxylic Acid)
3300-2500 (broad) 3300-2500 (broad) 3300-2500 (broad)

C-H stretch (Aromatic) ~3100-3000 ~3100-3000 ~3100-3000

C-H stretch (Aliphatic) ~2960-2850 ~2960-2850 ~2960-2850

C=O stretch

(Carboxylic Acid)
~1680-1710 ~1700-1725 ~1670-1700

C=C stretch

(Aromatic)
~1610, ~1480 ~1600, ~1470 ~1600, ~1460

C-O stretch (Ether) ~1250 ~1240 ~1260

C-O stretch

(Carboxylic Acid)
~1300 ~1290 ~1310

Table 4: Predicted Mass Spectrometry (Electron
Ionization) Key Fragments (m/z)

Fragmentation

2,3-

Dihydrobenzofuran-

5-Carboxylic Acid

2,3-

Dihydrobenzofuran-

2-Carboxylic Acid

2,3-

Dihydrobenzofuran-

7-Carboxylic Acid

Molecular Ion [M]⁺• 164 164 164

[M-OH]⁺ 147 147 147

[M-COOH]⁺ 119 119 119

Loss of CO₂ from [M-

OH]⁺
103 103 103

Base Peak 119 119 119

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of solid

organic compounds like the 2,3-dihydrobenzofuran carboxylic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

Transfer: Filter the solution to remove any particulate matter and transfer it into a standard 5

mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition: Utilize a standard pulse sequence with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm,

a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A wider spectral width

(e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically

required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal by applying pressure with the built-in clamp. This is the most common and convenient

method for solid samples.

Alternative (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the

mixture into a thin, transparent pellet using a hydraulic press.
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Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr

pellet to subtract atmospheric and instrumental interferences.

Sample Spectrum: Acquire the spectrum of the sample over a typical range of 4000-400

cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and their corresponding

wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the

compound is sufficiently volatile and thermally stable.

Ionization (Electron Ionization - EI): Bombard the vaporized sample molecules with a high-

energy electron beam (typically 70 eV). This will cause ionization and fragmentation of the

molecule.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Interpretation: Identify the molecular ion peak (if present) and analyze the

fragmentation pattern to deduce the structure of the compound.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

This guide provides a foundational comparison of the predicted spectroscopic characteristics of

three 2,3-dihydrobenzofuran carboxylic acid isomers. Researchers can use this information as

a reference for the identification and structural elucidation of these and related compounds. It is

important to note that experimental data may vary slightly depending on the specific conditions

and instrumentation used.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2,3-
Dihydrobenzofuran Carboxylic Acid Isomers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1298115#spectroscopic-analysis-of-2-3-
dihydrobenzofuran-5-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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